molecular formula C18H18ClNO4 B6412638 5-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% CAS No. 1261981-71-8

5-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%

Cat. No. B6412638
CAS RN: 1261981-71-8
M. Wt: 347.8 g/mol
InChI Key: PUXCDFQBTHVAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% (hereafter referred to as 5-BOC-APC-95%) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colourless solid and is soluble in organic solvents such as ethanol and chloroform. 5-BOC-APC-95% has a variety of applications in organic synthesis, including the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound is also used in the synthesis of peptides, peptidomimetics, and peptidomimetic-based drugs.

Scientific Research Applications

5-BOC-APC-95% has been used in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and peptidomimetic-based drugs. It has also been used in the synthesis of peptide-based inhibitors of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate and is a target for the development of anti-cancer drugs. Additionally, 5-BOC-APC-95% has been used in the synthesis of peptide-based inhibitors of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and is a target for the development of anti-inflammatory drugs.

Mechanism of Action

5-BOC-APC-95% acts as a protecting group in peptide synthesis, preventing the peptide from being hydrolyzed or degraded by other molecules. It also acts as a linker in the synthesis of peptidomimetics, allowing the incorporation of other molecules into the peptide structure.
Biochemical and Physiological Effects
5-BOC-APC-95% does not have any direct biochemical or physiological effects, as it is not metabolized by the body. However, it can have indirect effects, as it can be used in the synthesis of peptides, peptidomimetics, and peptidomimetic-based drugs, which can have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

5-BOC-APC-95% has several advantages for use in lab experiments. It is relatively inexpensive and can be stored for long periods of time without degradation. Additionally, it is soluble in organic solvents and can be used in a variety of synthetic reactions. However, it can also be toxic and has a limited solubility in water, which can limit its use in certain experiments.

Future Directions

Given the wide range of applications of 5-BOC-APC-95%, there are numerous potential future directions for research. These include the development of new peptidomimetics and peptidomimetic-based drugs, the synthesis of novel peptides with new biological activity, and the use of 5-BOC-APC-95% in the synthesis of other organic compounds. Additionally, research could be conducted to further improve the solubility of 5-BOC-APC-95% in water, which would allow for its use in a wider range of experiments.

Synthesis Methods

5-BOC-APC-95% can be synthesized in two steps. The first step involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 4-aminophenol in the presence of triethylamine as a base. This reaction produces 5-(4-bromo-2-chlorobenzoyloxy)-4-aminophenyl ester, which is then hydrolyzed to 5-BOC-APC-95%.

properties

IUPAC Name

2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXCDFQBTHVAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127387
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-BOC-Aminophenyl)-2-chlorobenzoic acid

CAS RN

1261981-71-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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